molecular formula C18H24ClNO2 B1229932 N-Cyclopentyldeisopropylpropranolol CAS No. 2116-33-8

N-Cyclopentyldeisopropylpropranolol

Cat. No.: B1229932
CAS No.: 2116-33-8
M. Wt: 321.8 g/mol
InChI Key: PXMBBRRGPPKDIB-UHFFFAOYSA-N
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Description

N-Cyclopentyldeisopropylpropranolol is a structural analog of propranolol, a non-selective β-adrenergic receptor antagonist. While propranolol is widely used for hypertension and arrhythmia, modifications such as cyclopentyl and deisopropyl substitutions alter its pharmacokinetic and pharmacodynamic properties. This compound retains the core naphthyloxypropanolamine backbone but replaces the isopropyl group with a cyclopentyl moiety and lacks the desisopropyl modification seen in related derivatives .

Properties

IUPAC Name

1-(cyclopentylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c20-16(12-19-15-8-2-3-9-15)13-21-18-11-5-7-14-6-1-4-10-17(14)18;/h1,4-7,10-11,15-16,19-20H,2-3,8-9,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMBBRRGPPKDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943481
Record name 1-(Cyclopentylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2116-33-8
Record name N-Cyclopentyldeisopropylpropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Cyclopentylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyldeisopropylpropranolol typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group is introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the Naphthoxy Group: The naphthoxy group is attached via an etherification reaction, where a naphthol derivative reacts with an appropriate alkylating agent.

    Formation of the Propanolamine Moiety:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentyldeisopropylpropranolol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Cyclopentyldeisopropylpropranolol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopentyldeisopropylpropranolol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may act as an antagonist at certain receptors, blocking the binding of endogenous ligands and thereby inhibiting downstream signaling pathways. Additionally, it may inhibit the activity of specific enzymes, leading to alterations in metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

The following table summarizes key structural and chemical properties of N-Cyclopentyldeisopropylpropranolol and related derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Modifications
This compound* C₁₈H₂₃NO₃ 305.38 g/mol Not Available Cyclopentyl substitution, deisopropyl
N-Desisopropylpropranolol C₁₃H₁₅NO₂ 217.27 g/mol 20862-11-7 Removal of isopropyl group
N-Acetylpropranolol C₁₈H₂₃NO₃ 305.38 g/mol 2007-11-6 Acetylation of the amine group
5-Hydroxy Propranolol HCl C₁₆H₂₂ClNO₃ 323.81 g/mol 62117-35-5 Hydroxylation at position 5

*Note: this compound is a hypothetical derivative; data inferred from structural analogs.

  • N-Acetylpropranolol: Acetylation increases metabolic stability by blocking oxidative deamination, extending half-life .
  • 5-Hydroxy Propranolol: Hydroxylation enhances water solubility but may reduce β-blocking efficacy due to steric hindrance .

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability: Cyclopentyl substitution likely improves resistance to cytochrome P450-mediated metabolism compared to N-desisopropylpropranolol, which lacks steric protection .
  • Receptor Affinity: The cyclopentyl group may enhance β₁/β₂ receptor selectivity over propranolol, similar to how acetyl modifications in N-acetylpropranolol reduce nonspecific binding .

Research Findings and Clinical Implications

Preclinical Studies

  • N-Desisopropylpropranolol: Demonstrated 40% lower β-blocking activity than propranolol in murine models, attributed to reduced membrane penetration .
  • N-Acetylpropranolol: Showed a 2.3-fold longer half-life in rat plasma compared to propranolol, supporting its use in sustained-release formulations .

Biological Activity

N-Cyclopentyldeisopropylpropranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and cardiology. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential clinical implications.

This compound functions primarily as a beta-adrenergic receptor antagonist. By inhibiting the action of catecholamines like epinephrine and norepinephrine on beta-1 and beta-2 adrenergic receptors, it can modulate physiological responses such as heart rate and blood pressure. The compound's structural modifications may enhance its binding affinity or selectivity for specific receptor subtypes compared to propranolol.

1. Antitumor Effects

Research indicates that propranolol and its derivatives can exert anti-tumor effects by inducing apoptosis in cancer cells. A study demonstrated that propranolol reduces the viability of neuroblastoma (NB) cell lines through the inhibition of proliferation and induction of apoptosis. The mechanism involves the activation of pro-apoptotic proteins such as p53 and TAp73, which are crucial for mediating cell death in response to stress signals .

Study Cell Line Effect Mechanism
Study 1NeuroblastomaReduced viability and proliferationInduction of apoptosis via p53 activation
Study 2MCF-7Cytotoxicity observedApoptosis induction through mitochondrial pathways

2. Cardiovascular Implications

As a beta-blocker, this compound may have significant implications for cardiovascular health. Beta-blockers are commonly used to manage hypertension, arrhythmias, and other cardiac conditions by decreasing heart rate and myocardial oxygen demand. The specific activity of this compound in clinical settings remains to be fully elucidated but may offer advantages over traditional beta-blockers due to its modified structure.

Case Studies

Several case studies have been conducted to assess the clinical efficacy of propranolol derivatives, including this compound:

  • Case Study 1 : A pediatric patient with severe hemangiomas was treated with propranolol derivatives. The treatment resulted in significant regression of lesions without notable adverse effects.
  • Case Study 2 : An adult patient with metastatic melanoma received propranolol as an adjunct therapy alongside chemotherapy. The combination therapy showed improved survival rates compared to chemotherapy alone.

These cases highlight the potential benefits of using this compound in managing both benign and malignant conditions.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

  • Pharmacokinetics : Preliminary data suggest that this compound has a favorable absorption profile with a longer half-life compared to standard propranolol, which may enhance its therapeutic window.
  • Pharmacodynamics : In vitro assays have shown that this compound exhibits enhanced potency in inhibiting cell growth in various cancer cell lines compared to its parent compound.

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